6-Chlorobenzo[d]isoxazole-3-carboxamide
Description
Academic Significance of Isoxazole (B147169) and Fused Benzo[d]isoxazole Heterocycles in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of new therapeutic agents. nih.govresearchgate.netchemicalbook.com Its prevalence in medicinal chemistry is attributed to its versatile chemical nature, allowing for a wide range of structural modifications to modulate biological activity. nih.gov Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. nih.govnih.gov Several commercially available drugs, such as the antibacterial sulfamethoxazole (B1682508) and the anti-inflammatory leflunomide, feature the isoxazole moiety, underscoring its clinical significance. chemicalbook.comnih.gov
The fusion of an isoxazole ring with a benzene (B151609) ring to form the benzo[d]isoxazole (or benzisoxazole) scaffold further enhances its appeal in drug discovery. This bicyclic system is considered a "privileged structure" due to its ability to interact with a variety of biological targets with high affinity and selectivity. nih.gov Benzo[d]isoxazole derivatives have been investigated for a range of therapeutic applications, including as antitubercular agents, inhibitors of hypoxia-inducible factor-1α (HIF-1α) for cancer therapy, and as potent and selective BET bromodomain inhibitors for the treatment of castration-resistant prostate cancer. semanticscholar.orgnih.gov The structural rigidity and specific electronic properties of the benzo[d]isoxazole core provide a robust platform for the design of targeted therapies.
The Carboxamide Moiety as a Privileged Structural Motif in Bioactive Compounds and Pharmaceuticals
The carboxamide group (-CONH-) is another exceptionally important functional group in the realm of medicinal chemistry, frequently found in a vast number of approved drugs. semanticscholar.org Its significance stems from its unique electronic and steric properties, particularly its capacity to act as both a hydrogen bond donor and acceptor. nih.govnih.gov This dual nature allows carboxamides to form strong and specific hydrogen bonding interactions with biological targets such as enzymes and receptors, which is a fundamental aspect of drug-receptor binding.
The amide bond is relatively stable and can be readily incorporated into complex molecules, providing a reliable linker between different pharmacophoric elements. nih.govnih.gov The planarity of the amide group can also impart a degree of conformational rigidity to a molecule, which can be advantageous for optimizing its binding to a specific target. The presence of the carboxamide moiety is a defining feature of many classes of drugs, including anticonvulsants and various targeted cancer therapies.
Position of 6-Chlorobenzo[d]isoxazole-3-carboxamide within the Landscape of Benzo[d]isoxazole-3-carboxamide Analogues
The specific analogue, this compound, is distinguished by the presence of a chlorine atom at the 6-position of the benzo[d]isoxazole ring. The introduction of a halogen atom, such as chlorine, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The position of this substituent is critical and can significantly influence the compound's activity.
Structure-activity relationship (SAR) studies on various heterocyclic scaffolds have shown that the presence and position of a halogen on an aromatic ring can impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov In the context of isoxazole-containing compounds, halogen substitutions have been associated with enhanced anti-tumor activity. nih.gov For instance, research on isoxazole-carboxamide derivatives has indicated that substitutions on the phenyl ring, including with halogens, can be a key determinant of their antiproliferative effects. nih.gov While direct comparative studies on the 6-chloro analogue are not extensively reported in publicly available literature, the known effects of halogenation in similar scaffolds suggest that the 6-chloro substituent likely plays a crucial role in defining the biological activity profile of this compound.
Research Objectives and Academic Relevance for In-depth Studies on this compound
The academic interest in a specific compound like this compound stems from the broader potential of the benzo[d]isoxazole-3-carboxamide scaffold and the specific modulatory effects of the 6-chloro substitution. The primary research objectives for in-depth studies of this compound would likely focus on several key areas:
Elucidation of Biological Targets: A primary goal would be to identify the specific enzymes or receptors with which this compound interacts. Given the activities of related compounds, potential targets could include protein kinases, components of the hypoxia signaling pathway, or bromodomains.
Evaluation of Therapeutic Potential: In-depth studies would aim to characterize the pharmacological effects of the compound, with a focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent. This would involve a battery of in vitro and in vivo assays to determine its efficacy and potency.
Structure-Activity Relationship (SAR) Elucidation: A systematic investigation of analogues with substitutions at and around the 6-position would be crucial to understand the role of the chlorine atom and to optimize the compound's activity.
Investigation of Mechanism of Action: Beyond identifying the target, research would focus on understanding how the compound exerts its biological effect at a molecular level.
The academic relevance of such studies lies in their potential to contribute to the development of novel therapeutic agents. A thorough understanding of the chemical biology of this compound could provide a new lead compound for drug development and offer valuable insights into the design of next-generation inhibitors for clinically relevant targets.
Detailed Research Findings
While specific data for this compound is limited in the public domain, research on structurally related isoxazole-carboxamide derivatives provides valuable insights into their potential biological activities.
Anticancer Activity of Isoxazole-Carboxamide Derivatives
Studies on various isoxazole-carboxamide derivatives have demonstrated their potential as anticancer agents. For example, a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives were synthesized and evaluated for their antiproliferative activities against several cancer cell lines. nih.gov
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 2a | B16F1 | 7.55 |
| Colo205 | 40.85 | |
| HepG2 | > 50 | |
| HeLa | 25.35 | |
| Compound 2e | B16F1 | 0.079 |
| Doxorubicin (Control) | B16F1 | 0.056 |
| Data from a study on 5-methyl-3-phenylisoxazole-4-carboxamide derivatives. nih.gov |
In another study, isoxazole-based carboxamides were investigated as potential inhibitors of VEGFR2, a key target in cancer therapy. nih.gov
| Compound | Cancer Cell Line (VEGFR2 overexpressing) | IC50 (µM) |
| Compound 8 | HepG2 | 0.84 |
| Compound 10a | HepG2 | 0.79 |
| Compound 10c | HepG2 | 0.69 |
| Sorafenib (Control) | HepG2 | 3.99 |
| Data from a study on isoxazole-based carboxamides as potential VEGFR2 inhibitors. nih.gov |
These findings highlight the potential of the isoxazole-carboxamide scaffold in cancer research and provide a strong rationale for the investigation of analogues such as this compound.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)13-11-7(5)8(10)12/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGUCKFETWEIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ON=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Chlorobenzo D Isoxazole 3 Carboxamide and Its Derivatives
Established and Evolving Synthetic Routes to the Benzo[d]isoxazole Core Structure
The formation of the benzo[d]isoxazole ring is the foundational step in synthesizing the target compound. Several methodologies have been developed, ranging from classical cycloadditions and condensations to modern catalyzed and microwave-assisted techniques.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)
The 1,3-dipolar cycloaddition of nitrile oxides stands as a primary and highly effective method for constructing the isoxazole (B147169) ring. nih.govresearchgate.netchem-station.com This reaction typically involves the in situ generation of a reactive nitrile oxide species, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkene or alkyne. researchgate.netmdpi.comrsc.org For the synthesis of benzo[d]isoxazoles, an efficient protocol involves the reaction between an in situ generated nitrile oxide and benzyne. nih.gov
Nitrile oxides are unstable and are usually generated in situ from precursors like aldoximes through oxidation or from hydroximoyl chlorides via dehydrohalogenation. mdpi.comnih.gov The dehydration of nitroalkanes is another common route to nitrile oxides. nih.gov The choice of precursor and reaction conditions can influence the efficiency and outcome of the cycloaddition. nih.gov For instance, the cycloaddition of nitrile oxides with alkenes is a key method for producing 2-isoxazolines, which can be precursors to isoxazoles. chem-station.commdpi.com The regioselectivity of the cycloaddition is a critical aspect, often controlled by both steric and electronic factors of the reactants. mdpi.com
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis This table presents generalized examples of the 1,3-dipolar cycloaddition reaction.
| Dipole Precursor (Nitrile Oxide Source) | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hydroximoyl Chlorides | Alkenes/Alkynes | Base (e.g., Et3N) | Isoxazolines/Isoxazoles | researchgate.net |
| Aldoximes | Alkenes/Alkynes | Oxidizing Agent (e.g., Chloramine-T) | Isoxazolines/Isoxazoles | rsc.orgnih.gov |
| α-Nitroketones | Alkenes | Dehydrating Agent (e.g., PPA/SiO2) | Isoxazolines | nih.gov |
| o-Aminobenzoates (for benzyne) | Nitrile Oxides | Simultaneous in situ generation | Benzo[d]isoxazoles | nih.gov |
Condensation Reactions for Benzo[d]isoxazole Ring Formation
Condensation reactions provide an alternative and often straightforward route to the benzo[d]isoxazole nucleus. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com This method relies on the initial formation of an imine with one carbonyl group, followed by an intramolecular attack from the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com
For benzo-fused systems, a key strategy involves the condensation of a substituted 2-aminophenol (B121084) derivative. nih.govnih.gov For instance, a five-step synthesis for N-phenylbenzo[d]isoxazole-3-carboxamide derivatives starts with commercially available substrates and utilizes a ring-forming condensation reaction as a crucial step. nih.gov Similarly, silver-catalyzed tandem condensation reactions have been developed, starting from substituted 2-aminophenols to yield benzo[d]oxazole derivatives, a related class of compounds. nih.gov The principles of these cyclocondensation reactions are fundamental to forming the heterocyclic ring fused to the benzene (B151609) core. nanobioletters.com
Microwave-Assisted Synthetic Approaches to Benzoisoxazoles
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzoisoxazoles and their structural relatives, benzoxazoles. eurekaselect.comresearcher.lifescilit.com This technique offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. eurekaselect.comijpbs.com
The application of microwave irradiation is particularly beneficial for condensation and cycloaddition reactions. eurekaselect.comias.ac.in For example, the synthesis of benzoxazoles via the PIFA-promoted cyclocondensation of 2-aminophenols with aldehydes can be achieved in good to excellent yields under microwave conditions in a one-pot setup. ias.ac.in This high-speed methodology is valuable for rapidly generating libraries of heterocyclic compounds for further study. scilit.com The efficiency of microwave-assisted synthesis makes it an attractive option for preparing the benzo[d]isoxazole core structure needed for 6-Chlorobenzo[d]isoxazole-3-carboxamide.
Transition Metal-Catalyzed Syntheses of Benzo[d]isoxazole Derivatives
Transition metal catalysis offers highly efficient and selective methods for constructing complex heterocyclic systems. Palladium-catalyzed reactions are particularly prominent in the synthesis of benzo[d]isoxazoles. researchgate.netrsc.org A notable example is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.netrsc.org This method proceeds via the palladium-catalyzed activation of the C-H bond ortho to the O-N bond of the phenoxyacetamide, enabling the simultaneous formation of the C-C and C=N bonds required for the isoxazole ring. researchgate.netrsc.org
Other transition metals like rhodium, iridium, and cobalt have also been employed in C-H functionalization reactions that lead to oxygen-containing heterocycles. researchgate.net Copper-catalyzed cascade reactions have been developed for synthesizing related benzo[d]isothiazole derivatives from 2-halobenzamides, demonstrating the power of transition metals in facilitating C-S and N-S bond formation. nih.gov These catalyzed reactions are valued for their efficiency and ability to construct the desired scaffold from readily available starting materials. researchgate.net
Table 2: Overview of Transition Metal-Catalyzed Syntheses This table highlights examples of metal-catalyzed reactions for forming benzo-fused heterocycles.
| Catalyst | Substrates | Reaction Type | Product Core | Reference |
|---|---|---|---|---|
| Palladium (Pd) | N-Phenoxyacetamides, Aldehydes | C-H Activation / [4+1] Annulation | Benzo[d]isoxazole | researchgate.netrsc.org |
| Copper (Cu) | 2-Halobenzamides, Sulfur Source | Cascade C-S/N-S Formation | Benzo[d]isothiazole | nih.gov |
| Gold (Au) | α,β-Acetylenic Oximes | Cycloisomerization | Isoxazole | organic-chemistry.org |
| Rhodium (Rh), Iridium (Ir), Cobalt (Co) | N-Phenoxy Amides | C-H Functionalization | Oxygen-containing heterocycles | researchgate.net |
Regioselective Functionalization Techniques for Benzo[d]isoxazoles
Achieving the correct substitution pattern on the benzo[d]isoxazole ring is critical. Regioselective functionalization techniques are employed to control the position of substituents, such as the chlorine atom at the 6-position of the target molecule. The regiochemistry of a reaction can be controlled by various factors, including the choice of solvent, catalysts, and the inherent directing ability of functional groups already present on the substrate. researchgate.netnih.gov
In transition metal-catalyzed C-H functionalization, directing groups play a pivotal role in guiding the catalyst to a specific C-H bond. researchgate.net For instance, in the palladium-catalyzed synthesis from N-phenoxyacetamides, the O-N bond-containing group directs the ortho-C-H activation. researchgate.net Similarly, microwave-assisted, palladium-catalyzed halogenation of related heterocycles like 3-phenyl-2H-benzo[b] nih.govias.ac.inoxazin-2-ones utilizes the ring's nitrogen atom as a directing group to achieve regioselective halogenation. rsc.org For cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of the dipole and dipolarophile, a principle explained by Frontier Molecular Orbital (FMO) theory. mdpi.comnih.gov
Strategies for Introducing the Carboxamide Moiety onto the Benzo[d]isoxazole Scaffold
Once the 6-chlorobenzo[d]isoxazole core is synthesized, the final key step is the introduction of the carboxamide group at the 3-position. This is almost universally achieved through the amidation of a corresponding carboxylic acid precursor, namely 6-chlorobenzo[d]isoxazole-3-carboxylic acid. nih.govsigmaaldrich.com
Table 3: Common Reagents for Carboxamide Formation This table lists typical reagents used in the conversion of carboxylic acids to primary carboxamides.
| Carboxylic Acid Precursor | Coupling Reagent | Additive/Catalyst | Amine Source | General Conditions | Reference |
|---|---|---|---|---|---|
| R-COOH | EDCI (hydrochloride) | DMAP | NH4Cl or Ammonia | DCM or DMF, Room Temp | nih.gov |
| R-COOH | EDCI (hydrochloride) | HOBt | Amine derivative | DCM, TEA | researchgate.net |
| R-COOH | Oxalyl Chloride | - | Amine derivative | DCM, TEA | researchgate.net |
| R-COOH | DCC | DMAP | Aniline | Conventional Coupling | rsc.org |
Amide Bond Formation Techniques (e.g., Coupling Reagents, Oxidative Amidation)
The formation of the amide bond is a critical step in the synthesis of this compound and its derivatives. This transformation typically involves the coupling of a carboxylic acid, specifically benzo[d]isoxazole-3-carboxylic acid, with an appropriate amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures; therefore, activation of the carboxylic acid is necessary. eurekaselect.com
The most prevalent laboratory method involves activating the carboxylic acid with a variety of coupling reagents. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. eurekaselect.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. eurekaselect.comresearchgate.net Dicyclohexylcarbodiimide (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), is an effective combination for this purpose. nih.gov The reaction proceeds through an O-acylurea intermediate, which is then attacked by the amine to form the amide. eurekaselect.com
Phosphonium-based reagents represent another major class of coupling agents. researchgate.net Methodologies have been developed where phosphonium salts are generated in situ from stable precursors like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid to form an acyloxy-phosphonium species ready for amidation. researchgate.net
Another approach involves the use of N-carboxyanhydrides (NCAs) derived from α-amino acids. These compounds serve as activated surrogates that react with amines to form amides with the simple release of carbon dioxide as the only byproduct, which is advantageous from a green chemistry perspective. researchgate.net
| Reagent Class | Specific Example(s) | Mechanism/Notes | Reference(s) |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylurea intermediate. Often used with additives like DMAP or HOBt to improve efficiency and reduce side reactions. | eurekaselect.comnih.govnih.gov |
| Phosphonium Salts | BOP, PyBOP, In-situ generated salts | Activates the carboxylic acid to form an acyloxy-phosphonium salt. Known for high reactivity. | researchgate.net |
| Uronium/Aminium Salts | HATU, HBTU | React with carboxylic acids to form active esters which then react with amines. | eurekaselect.com |
| Anhydride-based | N-Carboxyanhydrides (NCAs) | Acts as an activated carboxylic acid surrogate, releasing CO2 as a byproduct upon reaction with an amine. | researchgate.net |
Specific Approaches for 3-Carboxamide Functionalization of the Benzo[d]isoxazole Ring System
Once the benzo[d]isoxazole-3-carboxylic acid is obtained, it can be converted to the desired amide. A general and effective procedure involves dissolving the carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often along with an activating agent or catalyst like 4-dimethylaminopyridine (DMAP). nih.govnih.gov After a brief period of stirring to allow for the activation of the carboxylic acid, the desired amine is added to the mixture. The reaction then proceeds, typically at room temperature, to yield the final 3-carboxamide derivative. nih.gov This modular approach allows for the synthesis of a wide library of derivatives by simply varying the amine component in the final coupling step. nih.gov
Targeted Regioselective Chlorination Strategies for the Benzo[d]isoxazole System at the 6-Position
Introducing a chlorine atom specifically at the 6-position of the benzo[d]isoxazole ring requires precise control of regioselectivity. Two primary strategies are employed: direct chlorination of the pre-formed heterocycle or synthesis from a precursor that already contains the chlorine atom in the correct position.
One approach to direct chlorination can be inferred from methodologies used for similar heterocyclic systems. For example, a patented method for the synthesis of 6-chlorobenzoxazol-2-one involves the direct chlorination of benzoxazol-2-one using chlorine gas in a protic organic solvent at very low temperatures (-70 to 20 °C). google.com These specific conditions are crucial for enhancing the selective substitution at the C-6 position and suppressing the formation of other isomers and di-chlorinated byproducts. google.com Similar strategies involving electrophilic chlorinating agents could potentially be optimized for the benzo[d]isoxazole system.
The more common and often more controlled method is to build the benzo[d]isoxazole ring from a benzene-based precursor that is already chlorinated at the desired position. For instance, the synthesis of the related compound, 6-chlorobenzo[d]isoxazol-3-ol, starts from 4-chloro-N,2-dihydroxybenzamide, where the chlorine is already in place prior to the ring-closing cyclization step. Similarly, 6-chlorobenzo[d]isoxazol-5-ol (B71657) can be synthesized via the cyclization of 4-chlorosalicylaldehyde with hydroxylamine. This precursor-based approach avoids the potential for isomeric mixtures that can arise from direct chlorination of the fused aromatic system, thereby ensuring unambiguous regiochemistry in the final product.
Implementation of Green Chemistry Principles in the Synthesis of this compound Analogues
Modern synthetic chemistry increasingly prioritizes the principles of green chemistry to reduce environmental impact. These principles are highly relevant to the synthesis of this compound and its analogues, focusing on atom economy, energy efficiency, and the use of safer materials. eurekaselect.comresearchgate.net
A significant green advancement is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to be a sustainable and efficient technique for preparing isoxazole derivatives. eurekaselect.comresearchgate.netnih.gov This method often leads to dramatically reduced reaction times, higher yields, and increased product selectivity compared to conventional heating methods. eurekaselect.comresearchgate.netnih.gov Similarly, ultrasonication provides another energy-efficient, metal-free pathway for isoxazole formation. nih.govrsc.org
Solvent choice is another core tenet of green chemistry. Efforts have been made to replace hazardous organic solvents with more benign alternatives. Environmentally friendly procedures for isoxazole synthesis have been developed using aqueous media or deep eutectic solvents (DES), which are often biodegradable and have low toxicity. nih.gov Furthermore, solvent-free reaction conditions represent an ideal scenario. Solvent-free amide bond formation has been successfully demonstrated using reagents like methoxysilanes or by using boric acid as a green catalyst, which simplifies workup and eliminates solvent waste. researchgate.netrsc.org
Improving atom economy is also crucial. Classical amide bond formation often generates significant waste from high molecular weight coupling reagents. researchgate.net The use of catalytic methods or reagents like N-carboxyanhydrides (NCAs), which produce only CO2 as a byproduct, are greener alternatives. researchgate.net Finally, designing synthetic routes that avoid chromatographic purification steps, as is possible for the key intermediate benzo[d]isoxazole-3-carboxylic acid, significantly reduces solvent consumption and waste, making the process more scalable and environmentally friendly. nih.gov
| Green Chemistry Principle | Application in Synthesis | Benefit(s) | Reference(s) |
|---|---|---|---|
| Energy Efficiency | Microwave irradiation, Ultrasonication | Faster reaction rates, higher yields, improved selectivity. | nih.govresearchgate.netnih.govrsc.org |
| Safer Solvents/Solvent-Free | Use of water, deep eutectic solvents (DES), or no solvent. | Reduces use of hazardous/volatile organic compounds (VOCs), simplifies purification. | nih.govresearchgate.netrsc.org |
| Atom Economy/Catalysis | Use of catalytic reagents (e.g., boric acid), N-carboxyanhydrides (NCAs), metal-free syntheses. | Minimizes stoichiometric waste, avoids toxic heavy metals. | researchgate.netrsc.org |
| Waste Reduction | Designing syntheses that avoid chromatographic purification. | Reduces solvent consumption and silica (B1680970) gel waste, improves process efficiency. | nih.gov |
Mechanistic Investigations and Molecular Interactions of 6 Chlorobenzo D Isoxazole 3 Carboxamide
In Vitro Studies on Specific Molecular Targets and Biological Pathways
In vitro assays form the foundation of understanding a compound's biological activity. For the benzo[d]isoxazole-3-carboxamide scaffold, these studies have demonstrated a range of inhibitory and modulatory effects on several key proteins involved in disease processes.
Derivatives of benzo[d]isoxazole-3-carboxamide have been evaluated against a variety of enzymes, showing significant inhibitory activity in several cases.
Cyclooxygenase (COX) Enzymes: The isoxazole-carboxamide core is a recognized pharmacophore in the design of COX inhibitors. nih.gov Studies on various isoxazole-carboxamide derivatives show they possess moderate to potent inhibitory activities against both COX-1 and COX-2 enzymes. mdpi.com For instance, a series of chloro-phenyl-isoxazole-carboxamide derivatives were evaluated for their inhibitory potential. One of the most potent compounds in this series demonstrated an IC₅₀ value of 13 nM against the COX-2 enzyme, with a selectivity ratio of 4.63 over the COX-1 enzyme. mdpi.com This highlights the potential of the chloro-substituted isoxazole (B147169) carboxamide structure to selectively target the inducible COX-2 isoform, which is often overexpressed in inflammatory conditions and cancer. mdpi.comsigmaaldrich.com
Hypoxia-Inducible Factor (HIF)-1α: Benzo[d]isoxazole derivatives have emerged as potent inhibitors of HIF-1α transcription. nih.govnih.gov In a dual-luciferase gene reporter assay, a lead N-phenylbenzo[d]isoxazole-3-carboxamide compound showed an IC₅₀ value of 0.31 μM. nih.gov Further optimization led to the discovery of derivatives with IC₅₀ values as low as 24 nM. nih.gov These compounds were shown to decrease the mRNA expression of HIF-1 target genes, such as VEGF and PDK1, in a concentration-dependent manner under hypoxic conditions. nih.gov This inhibitory action on the HIF-1 pathway underscores a potential mechanism for the anti-tumor effects observed with this class of compounds. nih.gov
BET Bromodomains: The benzo[d]isoxazole scaffold has been successfully utilized to develop potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. nih.govnih.gov These proteins are critical regulators of oncogene transcription. nih.gov Optimized benzo[d]isoxazole derivatives have been shown to bind to the BRD4(1) bromodomain with high affinity, with dissociation constants (Kd) as low as 81 nM. nih.govconsensus.app In competitive binding assays, these compounds effectively displaced reference ligands from BET bromodomains, with some derivatives showing near-complete inhibition (%Ctrl values close to 0) at tested concentrations. doi.org The selectivity for BET bromodomains over other non-BET family members is a key feature of these inhibitors. nih.gov
AMPA Receptor: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com Electrophysiological studies using the whole-cell patch clamp technique revealed that certain derivatives are strong inhibitors of AMPA receptor activity, with some compounds causing an 8-fold reduction in AMPA-induced currents. mdpi.com These compounds also significantly altered the receptor's gating properties, including deactivation and desensitization kinetics. mdpi.com
Other Enzymes (Sphingomyelin Synthase 2, Secretory Phospholipase A2, PARP, Lipase, α-Amylase): While the isoxazole motif is present in inhibitors of various enzymes, specific in vitro inhibition data for 6-chlorobenzo[d]isoxazole-3-carboxamide against Sphingomyelin Synthase 2 (SMS2), secretory Phospholipase A2 (sPLA2), Poly(ADP-ribose) polymerase (PARP), Lipase, or α-Amylase are not prominently featured in the reviewed literature. Research on SMS2 inhibitors has identified isoxazole-3-amine derivatives as being active, suggesting the broader isoxazole scaffold has relevance. mdpi.com Similarly, potent inhibitors have been developed for sPLA2, but these are typically based on different chemical scaffolds. researchgate.net
Table 1: In Vitro Enzyme Inhibition by Benzo[d]isoxazole-3-Carboxamide Derivatives
| Target Enzyme | Derivative Type | Key Findings | Reference |
|---|---|---|---|
| COX-2 | Chloro-phenyl-isoxazole-carboxamide | IC₅₀ = 13 nM; Selective over COX-1 | mdpi.com |
| HIF-1α | N-phenylbenzo[d]isoxazole-3-carboxamide | IC₅₀ = 24 nM (optimized derivative) | nih.gov |
| BRD4(1) | Benzo[d]isoxazole derivative | Kd = 81 nM | nih.govconsensus.app |
| AMPA Receptor | Isoxazole-4-carboxamide | ~8-fold inhibition of induced current | mdpi.com |
The interaction of this chemical family extends to nuclear and cell-surface receptors, where they can act as modulators of receptor function.
Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): RORγt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells. While not a direct benzo[d]isoxazole, a structurally related carbazole-based inverse agonist featuring a carboxamide linker has been studied extensively. nih.gov This compound demonstrated potent RORγt inhibitory activity with an IC₅₀ of 45.3 nM in a dual FRET assay and a dissociation constant (Kd) of 637.5 nM in a microscale thermophoresis (MST) assay. nih.gov Other research has identified trisubstituted isoxazoles as a novel class of allosteric RORγt inverse agonists, further cementing the isoxazole core as a privileged structure for targeting this receptor. nih.govresearchgate.net
M1 Muscarinic Acetylcholine (B1216132) Receptor: The M1 muscarinic acetylcholine receptor is a target for improving cognitive function. ewha.ac.kr However, the current body of research does not provide direct evidence of modulation by this compound or its close analogs.
The enzymatic and receptor-level activities of benzo[d]isoxazole-3-carboxamide derivatives translate into measurable effects on complex cellular pathways.
Modulation of Cell Proliferation and Apoptosis Induction: The inhibitory effects on targets like BET bromodomains and HIF-1α are consistent with the observed anti-proliferative activity of isoxazole-based carboxamides. nih.govnih.gov In vitro screening against a panel of 60 cancer cell lines revealed that certain isoxazole-carboxamide derivatives are potent growth inhibitors. nih.gov One compound showed significant growth inhibition percentages, ranging from 70.79% to 92.21%, against leukemia, colon cancer, and melanoma cell lines at a 10 µM concentration. nih.gov Further studies against hepatocellular carcinoma cells, which overexpress the VEGFR2 receptor, identified isoxazole-based hydrazones with IC₅₀ values as low as 0.69 μM. nih.gov This potent inhibition of cancer cell growth suggests the induction of pathways leading to cell cycle arrest or apoptosis.
Inhibition of Cytokine Production: The anti-inflammatory potential of the isoxazole scaffold is supported by its ability to suppress the production of key pro-inflammatory cytokines. nih.gov Indolyl–isoxazolidine derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage THP-1 cells. nih.gov Furthermore, studies on benzoxazoles, which are structurally related to benzo[d]isoxazoles, demonstrated a strong suppression of the IL-6/STAT3 signaling pathway and inhibited the production of multiple inflammatory cytokines (IFN-γ, IL-17, IL-4, IL-5, and IL-13) by effector T cells. ewha.ac.kr
Analysis of Ligand-Target Binding Interactions
To understand the molecular basis of the observed biological activities, spectroscopic and crystallographic studies have been employed to elucidate the precise binding modes of these compounds with their protein targets.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation of newly synthesized compounds. nih.govresearchgate.net The synthesis of various isoxazole carboxamide derivatives has been confirmed using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy to verify their chemical structures. nih.gov However, specific studies detailing the use of these techniques to analyze the binding interface, for example, through chemical shift perturbation mapping in NMR upon addition of a target protein to this compound, were not identified in the reviewed literature.
X-ray crystallography has been instrumental in revealing the atomic-level interactions between benzo[d]isoxazole derivatives and their targets, providing a solid foundation for structure-based drug design. nih.gov
BET Bromodomain (BRD4) Complexes: Co-crystal structures of benzo[d]isoxazole derivatives with the first bromodomain of BRD4 (BRD4(1)) have been resolved. nih.govdoi.org For example, the crystal structure of compound 6f in complex with BRD4(1) (PDB ID: 5Y93) provides a detailed view of its binding mode. doi.org A consistent binding pattern observed in related isoxazole inhibitors involves the isoxazole oxygen atom forming a crucial hydrogen bond with a conserved asparagine residue (N140) in the binding pocket. nih.gov The nitrogen atom of the isoxazole often engages in a water-mediated hydrogen bond with a tyrosine residue (Y97), while the aryl ring of the inhibitor settles into a hydrophobic groove. nih.gov
RORγt Complexes: Crystallography has also defined the binding of isoxazole-based modulators to RORγt. nih.govresearchgate.net Co-crystal structures of trisubstituted isoxazole inverse agonists (e.g., PDB IDs: 7NEC and 7NP6) show that these ligands bind to an allosteric site within the ligand-binding domain, distinct from the orthosteric pocket where natural ligands bind. researchgate.net This allosteric binding induces a conformational change in the receptor that prevents the recruitment of coactivators, thereby inhibiting its transcriptional activity. nih.gov
Table 2: X-ray Crystallography Data for Benzo[d]isoxazole Derivatives and Analogs
| Target | Ligand Type | PDB ID | Key Interaction Insights | Reference |
|---|---|---|---|---|
| BRD4(1) | Benzo[d]isoxazole derivative | 5Y93 | H-bond with Asn140; Hydrophobic groove interactions | nih.govdoi.org |
| RORγt | Trisubstituted isoxazole | 7NEC, 7NP6 | Binds to an allosteric site, inducing inhibitory conformation | nih.govresearchgate.net |
Computational Approaches for Mechanism of Action Elucidation
Computational methods are integral to modern drug discovery for predicting how a compound like this compound might interact with biological targets. acs.orgnih.gov These in silico techniques provide insights into the potential mechanism of action, binding affinity, and stability of a ligand-target complex, thereby guiding further experimental studies. The primary computational approaches include molecular docking, molecular dynamics simulations, and quantum chemical calculations. acs.orgresearchgate.net
Molecular Docking Simulations for Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method evaluates the binding compatibility and estimates the binding affinity, typically represented by a scoring function. For this compound, docking studies would involve preparing the 3D structure of the compound and docking it into the binding sites of various potential protein targets.
The process involves:
Target Selection and Preparation: Identifying potential biological targets (e.g., enzymes, receptors) and obtaining their 3D structures from databases like the Protein Data Bank (PDB). acs.org
Ligand Preparation: Generating the 3D conformation of this compound and optimizing its geometry. acs.org
Docking and Scoring: Using software like AutoDock, GOLD, or MOE to place the ligand into the target's binding site and score the different poses. acs.orgresearchgate.net
The results from docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and specific amino acid residues of the target protein. mdpi.com This information is crucial for understanding the basis of molecular recognition.
Illustrative Data from Molecular Docking Studies Should such studies be conducted for this compound, the data would likely be presented as follows:
Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Target| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Target X | -8.5 | TYR22, LYS45, ASP101 | Hydrogen Bond, Pi-Pi Stacking |
| Target Y | -7.2 | VAL12, LEU89, ILE100 | Hydrophobic Interaction |
Molecular Dynamics Simulations for Studying Ligand-Target Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by simulating the movements and interactions of atoms and molecules. acs.org
For the this compound-protein complex, an MD simulation would:
Assess the stability of the binding pose predicted by docking.
Monitor conformational changes in both the ligand and the protein upon binding.
Analyze the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.
Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to evaluate the stability of these crucial interactions. nih.gov
Illustrative Data from Molecular Dynamics Simulations Data from MD simulations for this compound would typically be summarized as shown below:
Table 2: Example of Molecular Dynamics Simulation Metrics for this compound Complexed with a Target| Simulation Time (ns) | Average RMSD (Å) | Key Hydrogen Bond Occupancy (%) |
|---|---|---|
| 100 | 1.5 ± 0.3 | 85% (with ASP101) |
| 200 | 1.6 ± 0.4 | 82% (with ASP101) |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MM/PBSA) for Electronic Properties and Binding Energies
Quantum chemical calculations offer a higher level of theory to investigate the electronic properties of a molecule and to obtain more accurate estimates of binding energies. researchgate.netnih.gov
Density Functional Theory (DFT): DFT can be used to study the electronic structure of this compound, including its molecular orbitals (HOMO and LUMO), electrostatic potential, and chemical reactivity descriptors. researchgate.net This information is valuable for understanding the molecule's intrinsic properties and its potential for engaging in specific types of interactions.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): The MM/PBSA method is a popular approach for calculating the binding free energy of a ligand-protein complex from the snapshots of an MD simulation. acs.orgresearchgate.net It combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. The calculated binding free energy can be decomposed into contributions from different energy components, such as van der Waals, electrostatic, and solvation energies. researchgate.net
Illustrative Data from Quantum Chemical and Binding Energy Calculations A summary of results from such calculations for this compound would resemble the following table:
Table 3: Example of DFT and MM/PBSA Results for this compound| Calculation Method | Parameter | Value |
|---|---|---|
| DFT | HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV | |
| Dipole Moment | 4.2 D | |
| MM/PBSA | Binding Free Energy (ΔG_bind) | -35.5 kcal/mol |
| van der Waals Energy | -45.2 kcal/mol | |
| Electrostatic Energy | -10.8 kcal/mol |
In Vitro Biological Evaluation and Biological Spectrum of 6 Chlorobenzo D Isoxazole 3 Carboxamide Analogues
Antimicrobial Activity Research (Antibacterial, Antifungal, Antiviral)
Analogues built around the isoxazole-carboxamide core have demonstrated a broad spectrum of antimicrobial activities. These compounds have been systematically evaluated against various pathogenic microbes, including bacteria, fungi, and viruses, to determine their potential as infectious disease therapies.
The antibacterial potential of isoxazole-carboxamide derivatives has been investigated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. In vitro screening using microdilution assays has been employed to determine the Minimum Inhibitory Concentration (MIC) of these compounds.
One study evaluated a series of isoxazole-carboxamide derivatives for their antibacterial properties. nih.gov Among the tested compounds, derivative A8 showed activity against the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae, both exhibiting a Minimum Inhibitory Concentration (MIC) of 2 mg/ml. nih.gov The introduction of various functional groups onto the isoxazole (B147169) framework has been a key strategy in modulating this activity. nih.gov
Table 1: In Vitro Antibacterial Activity of Isoxazole-Carboxamide Analogue A8
| Bacterial Strain | Type | MIC (mg/ml) | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | Gram-Negative | 2 | nih.gov |
| Klebsiella pneumoniae | Gram-Negative | 2 | nih.gov |
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant health concern. Research into isoxazole-carboxamide analogues has revealed promising antifungal activity.
In the same study that assessed antibacterial action, the isoxazole-carboxamide derivative A8 was also tested against the fungal pathogen Candida albicans. The compound demonstrated notable antifungal activity, with a determined MIC value of 2 mg/ml. nih.gov This finding highlights the broad-spectrum antimicrobial potential of this class of compounds, extending from bacteria to fungi. nih.gov
Table 2: In Vitro Antifungal Activity of Isoxazole-Carboxamide Analogue A8
| Fungal Strain | MIC (mg/ml) | Source |
|---|---|---|
| Candida albicans | 2 | nih.gov |
The isoxazole ring is recognized as a valuable scaffold in the development of agents with potential antiviral activity, including against the Human Immunodeficiency Virus (HIV). nih.gov Research has explored various isoxazole-containing structures for their ability to inhibit viral replication.
Studies on isoxazole sulfonamides, which are structurally related to carboxamide analogues, have identified compounds that inhibit HIV-1 infection in human CD4+ lymphocytic T cells. nih.gov These compounds were found to impair a step necessary for the activation of viral gene expression, suggesting a mechanism that targets a host cell factor rather than a viral enzyme. nih.gov This is a significant finding, as targeting host factors may reduce the likelihood of the virus developing resistance. nih.gov The antiviral activity was shown to be critically dependent on the presence of benzyl (B1604629) sulfonamides and a halo-substituted aromatic ring on the heterocyclic core. nih.gov
Bacterial and fungal biofilms pose a major clinical challenge due to their increased resistance to conventional antimicrobial agents. The ability of isoxazole analogues to inhibit or eradicate these biofilms is an area of active investigation.
Research has demonstrated that certain isoxazole derivatives possess significant anti-biofilm capabilities. nih.gov Two compounds, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), were able to reduce biofilm formation by Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans by over 90% at concentrations between 0.125 and 0.25 mg/mL. nih.gov Other studies on related oxazole (B20620) compounds reported Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 14 to 225 µg/mL against various pathogens, indicating a potent effect on microbial adherence and biofilm formation. mdpi.com
Table 3: Anti-Biofilm Activity of Isoxazole Derivatives
| Compound | Target Organism(s) | Biofilm Reduction | Concentration | Source |
|---|---|---|---|---|
| PUB9 & PUB10 | S. aureus, P. aeruginosa, C. albicans | >90% | 0.125–0.25 mg/mL | nih.gov |
| Oxazole Analogues | Various Bacteria & Fungi | MBIC Range | 14–225 µg/mL | mdpi.com |
Anti-inflammatory Activity Research
Chronic inflammation is a key component of many diseases, making the development of new anti-inflammatory agents a priority. Isoxazole derivatives have emerged as a promising class of compounds with significant immunoregulatory and anti-inflammatory properties. nih.gov
A primary mechanism of anti-inflammatory action involves the inhibition of pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), and enzymes involved in the inflammatory cascade, like cyclooxygenase (COX).
Research has shown that isoxazole derivatives can effectively modulate these inflammatory pathways. For instance, an isoxazole-carboxamide derivative known as MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cultures. nih.gov Similarly, a related indolyl–isoxazolidine compound significantly inhibited LPS-induced production of both TNF-α and IL-6. nih.gov
Further studies have focused on the inhibition of COX enzymes. A series of seventeen isoxazole-containing compounds were evaluated for their ability to inhibit COX-1 and COX-2. nih.gov The most potent compound, A13 , demonstrated significant and selective inhibition of COX-2, with a half-maximal inhibitory concentration (IC₅₀) of 13 nM. nih.gov This level of potency and selectivity highlights the therapeutic potential of isoxazole-carboxamide analogues as anti-inflammatory agents. nih.gov
Table 4: In Vitro Anti-inflammatory Activity of Isoxazole Analogues
| Compound | Target | Activity | Value | Source |
|---|---|---|---|---|
| MO5 | TNF-α Production | Inhibition | - | nih.gov |
| A13 | COX-2 Enzyme | IC₅₀ | 13 nM | nih.gov |
| A13 | COX-1 Enzyme | IC₅₀ | 64 nM | nih.gov |
Other Investigated Biological Activities (In Vitro)
The structural versatility of the benzo[d]isoxazole core has led to the exploration of its derivatives for a range of other biological effects.
The potential of isoxazole-related structures in neurology is an active area of investigation. While direct studies on 6-chlorobenzo[d]isoxazole-3-carboxamide are limited, research on related carboxamide derivatives provides insight into their neuroprotective potential.
A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity, a key mechanism in neuronal cell death. nih.gov Several compounds provided significant protection, with compound 1f (bearing a -CH₃ substitution) showing neuroprotective action almost comparable to the well-known NMDA antagonist, memantine. nih.gov Another compound, 1j (with an -OH substitution), also demonstrated marked anti-excitotoxic effects and showed an ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenate. nih.gov
Furthermore, a series of thiazole-carboxamide derivatives were found to act as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs). mdpi.com By enhancing the deactivation rates of these receptors, these compounds can reduce excessive excitatory neurotransmission, which is implicated in excitotoxicity and various neurological disorders. mdpi.com
The management of post-prandial hyperglycemia is a key strategy in controlling type 2 diabetes. One mechanism to achieve this is through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase.
The same study that evaluated the antioxidant properties of fluorophenyl-isoxazole-carboxamide derivatives also assessed their potential as antidiabetic agents by measuring their α-amylase inhibitory effects. nih.gov However, the findings indicated that the tested compounds were weak inhibitors of this enzyme. At a concentration of 500 µg/ml, the percentage of inhibition for all evaluated compounds was in the range of 17.89–29.83%, which was significantly lower than the positive control, acarbose, which showed 72.54% inhibition at the same concentration. nih.gov All tested compounds had IC₅₀ values greater than 500 µg/ml. nih.gov
Table 2: In Vitro α-Amylase Inhibition by Fluorophenyl-Isoxazole-Carboxamide Analogues
| Compound Code | % Inhibition at 500 µg/mL | IC₅₀ (µg/mL) |
|---|---|---|
| 2a | 29.83 | > 500 |
| 2b | 17.89 | > 500 |
| 2c | 21.05 | > 500 |
| 2d | 25.44 | > 500 |
| 2e | 19.30 | > 500 |
| Acarbose (Control) | 72.54 | - |
Data reflects weak inhibitory activity against α-amylase. nih.gov
The isoxazole scaffold has been identified as a promising core for the development of centrally acting muscle relaxants. Research into conformationally restricted analogues of isoxazole derivatives has been conducted to understand their pharmacological activity in this area. nih.gov However, specific in vitro data detailing the mechanism or potency of this compound analogues as muscle relaxants is not extensively detailed in the available literature. The general classification points towards the potential of the isoxazole ring system in designing such agents. nih.gov
The isoxazole-carboxamide structure is of significant interest in the agrochemical field for the development of new pesticides.
Insecticidal Activity: A series of novel carboxamide compounds containing a benzoxazole (B165842) moiety (structurally related to benzisoxazole) were synthesized and tested for insecticidal activity against Mythimna separata. bldpharm.com The results showed that most of these compounds exhibited significant activity. bldpharm.com In a related study, certain oxazoline (B21484) analogues, such as 2-(2,6-difluorophenyl)-4-(2-Cl-4-(4-Cl-phenoxy)phenyl)-1,3-oxazoline (4r) , demonstrated high mortality against beet armyworm and diamondback moth at a concentration of 12.5 mg L⁻¹.
Herbicidal Activity: Research into N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has revealed potent herbicidal properties. nih.gov In laboratory bioassays, compound I-26 achieved 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L, outperforming the control herbicide butachlor. nih.gov Another analogue, I-05 , displayed excellent post-emergence herbicidal activity against Echinochloa crusgalli and A. theophrasti. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme after the isoxazole ring is opened within the plant. nih.gov
Table 3: In Vitro Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamide Analogues
| Compound | Target Weed | Concentration | Inhibition Rate (%) |
|---|---|---|---|
| I-26 | Portulaca oleracea | 10 mg/L | 100 |
| I-26 | Abutilon theophrasti | 10 mg/L | 100 |
| Butachlor (Control) | Portulaca oleracea | 10 mg/L | 50 |
| Butachlor (Control) | Abutilon theophrasti | 10 mg/L | 50 |
Data from a study on isoxazole-4-carboxamides. nih.gov
Future Research Directions and Unexplored Potential of 6 Chlorobenzo D Isoxazole 3 Carboxamide
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy
Future research into the synthesis of 6-Chlorobenzo[d]isoxazole-3-carboxamide and its derivatives should prioritize the development of novel, efficient, and sustainable methods. Current synthetic approaches for isoxazole-containing compounds often involve multi-step processes. nih.gov A key area for advancement lies in the application of modern synthetic methodologies such as transition metal-catalyzed cycloadditions and green chemistry approaches. nih.govsemanticscholar.org These techniques have the potential to improve the efficiency of isoxazole (B147169) synthesis and facilitate the creation of more complex and bioactive derivatives. semanticscholar.org
The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would significantly enhance efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. For instance, the generation of nitrile oxides from precursors followed by in-situ 1,3-dipolar cycloaddition reactions represents a promising avenue. nih.gov Exploring electrochemical methods for key transformations could also offer a greener alternative to traditional reagents. nih.gov The ultimate goal is to create synthetic pathways with high atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product, which is a cornerstone of sustainable chemical manufacturing.
Advanced SAR and Ligand Design for Tailored Biological Activities and Improved Selectivity
The this compound scaffold is a promising starting point for extensive structure-activity relationship (SAR) studies. Advanced ligand design, guided by SAR data, is crucial for developing derivatives with tailored biological activities and improved selectivity for specific molecular targets.
Research on related isoxazole carboxamides has demonstrated that modifications at various positions on the heterocyclic ring system and the carboxamide substituent can dramatically influence potency and selectivity. For example, in a series of diarylisoxazole-3-carboxamides developed as inhibitors of the mitochondrial permeability transition pore (mtPTP), substitutions on the phenyl rings were critical for achieving picomolar potency. nih.govnih.gov Similarly, the optimization of benzo[d]isoxazole derivatives as BET bromodomain inhibitors revealed that specific substitutions were necessary to achieve high binding affinity and selectivity over other non-BET subfamily members. nih.gov
Future SAR studies on this compound should systematically explore:
Substitution on the Benzene (B151609) Ring: While the 6-chloro substituent is fixed, exploring the impact of additional or alternative substituents could modulate electronic properties and binding interactions.
The Carboxamide Moiety: The N-substituent of the carboxamide offers a rich opportunity for modification. Incorporating diverse aryl, heteroaryl, or aliphatic groups can probe different binding pockets of a target protein and influence physicochemical properties like solubility and cell permeability. Studies on TRPV1 antagonists showed that incorporating a specific aminocyclohexanol motif at this position balanced potency and solubility. nih.gov
Stereochemistry: Where chiral centers are introduced, the evaluation of individual enantiomers is critical, as biological activity often resides in a single stereoisomer.
The data generated from these studies will be invaluable for designing next-generation compounds with optimized therapeutic potential.
Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches
A thorough understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is fundamental for rational drug design. An integrated approach combining experimental biology with computational modeling is essential for elucidating these mechanisms.
Molecular docking studies have been effectively used to predict and rationalize the binding modes of isoxazole-carboxamide derivatives with their biological targets. For instance, docking studies on COX inhibitors identified key binding interactions within the enzyme's active site, explaining the observed inhibitory potency and selectivity. nih.govnih.gov Similarly, computational analyses have helped to understand how carboxamide derivatives interact with targets like topoisomerase II and DNA. nih.gov
Future research should employ a synergistic loop of:
Experimental Screening: Identifying the biological targets of active compounds through biochemical assays and cell-based studies.
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding poses and assess the stability of the ligand-protein complex. nih.gov This can provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.
Structure-Based Design: Using the computational models to design new derivatives predicted to have enhanced affinity or selectivity.
Synthesis and Experimental Validation: Synthesizing the newly designed compounds and testing them experimentally to validate the computational predictions, thus refining the model for the next cycle.
This integrated strategy will accelerate the optimization process and provide a deeper understanding of the compound's mechanism of action at a molecular level.
Exploration of New In Vitro Biological Applications and Target Identification within Uncharted Therapeutic Areas
The isoxazole scaffold is present in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govsemanticscholar.org This suggests that this compound could be a versatile platform for discovering agents for various therapeutic areas.
Systematic in vitro screening against a wide panel of biological targets is a critical future direction. While derivatives have shown promise as anticancer agents by targeting enzymes like VEGFR2 or proteins like BET, there is vast unexplored potential. nih.govnih.govresearchgate.net
Future exploratory studies should include:
Anticancer Activity: Screening against diverse cancer cell lines, including those known for drug resistance. nih.gov Recent studies on related carboxamides have shown activity against breast, leukemia, and colon cancer cell lines. nih.govresearchgate.net
Antimicrobial Potential: Evaluating activity against a panel of pathogenic bacteria and fungi, especially drug-resistant strains. nih.govnih.gov Some isoxazole derivatives have shown promise as antimicrobial agents. mdpi.comnih.gov
Enzyme Inhibition: Screening against panels of kinases, proteases, and other enzymes implicated in disease. Benzoisoxazole derivatives have been identified as potent inhibitors of BET bromodomains, highlighting the potential for epigenetic targets. nih.gov
Ion Channel Modulation: Investigating effects on various ion channels, as related isoxazole compounds are known to act as TRPV1 antagonists. nih.gov
Identifying new biological targets through these screening efforts will open up previously uncharted therapeutic avenues for this class of compounds.
Prodrug Strategies for Optimized Delivery and Bioavailability in In Vitro Systems
Even highly potent compounds can fail if they have poor physicochemical properties, such as low solubility or poor cell membrane permeability, which limits their effectiveness in in vitro assays and subsequent in vivo studies. Prodrug strategies offer a powerful approach to overcoming these limitations. A prodrug is an inactive or less active precursor that is chemically transformed in vivo or in vitro (e.g., by cellular enzymes) into the active parent drug.
For this compound, future research could explore several prodrug approaches to enhance its utility in biological systems:
Improving Solubility: Attaching a polar, ionizable group (like a phosphate (B84403) or an amino acid) to a suitable position on the molecule via a cleavable linker can dramatically increase aqueous solubility. This strategy is widely used to enable the formulation of poorly soluble drugs. mdpi.com
Enhancing Permeability: To improve passage across cell membranes for intracellular targets, lipophilic moieties could be appended to create a more membrane-permeable prodrug.
Nanotechnology-Based Delivery: Advanced delivery systems can also be considered a form of prodrug strategy. For example, encapsulating the compound in a nano-emulgel or other nanoparticle formulation can improve its stability, solubility, and cellular uptake, as has been successfully demonstrated for other isoxazole-carboxamide derivatives to enhance their anti-melanoma activity. nih.gov
The design of such strategies must ensure that the linker is stable enough to allow for delivery but is efficiently cleaved by cellular mechanisms (e.g., by esterases) to release the active compound at the site of action. Developing effective prodrugs will be crucial for realizing the full therapeutic potential of promising this compound derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
